N-butyl-5-(2-naphthyloxy)-1-pentanamine
Description
N-butyl-5-(2-naphthyloxy)-1-pentanamine is a structurally complex amine derivative featuring a pentanamine backbone substituted with a butyl group at the nitrogen and a 2-naphthyloxy ether moiety at the 5-position. Its molecular formula is C₁₉H₂₅NO, indicating significant hydrophobicity due to the naphthalene ring and alkyl chains. The naphthoxy group, as seen in plant growth regulators like (2-naphthyloxy)acetic acid , may confer bioactivity, while the amine group could influence solubility and reactivity.
Properties
IUPAC Name |
N-butyl-5-naphthalen-2-yloxypentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-2-3-13-20-14-7-4-8-15-21-19-12-11-17-9-5-6-10-18(17)16-19/h5-6,9-12,16,20H,2-4,7-8,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKBRAKZBCPORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of N-butyl-5-(2-naphthyloxy)-1-pentanamine with structurally related compounds:
| Compound | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C₁₉H₂₅NO | Primary amine, naphthoxy ether | Long alkyl chain (C5) with bulky substituents |
| (2-naphthyloxy)acetic acid | C₁₂H₁₀O₃ | Carboxylic acid, naphthoxy ether | Short chain (C2) with acidic functional group |
| n-Butylamine | C₄H₁₁N | Primary amine | Simple linear alkylamine (C4) |
Key Observations :
- Chain Length : The pentanamine backbone in the target compound increases lipophilicity compared to shorter-chain analogs like (2-naphthyloxy)acetic acid (C2) or n-butylamine (C4). This may enhance membrane permeability but reduce aqueous solubility.
- Functional Groups : The naphthoxy ether group is shared with (2-naphthyloxy)acetic acid, but the latter’s carboxylic acid group confers acidity (pKa ~3-4), contrasting with the basic amine (pKa ~10-11) in the target compound .
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